molecular formula C2H2FO2Tl B13416630 Acetic acid, fluoro-, thallium(I) salt CAS No. 63905-90-8

Acetic acid, fluoro-, thallium(I) salt

Katalognummer: B13416630
CAS-Nummer: 63905-90-8
Molekulargewicht: 281.42 g/mol
InChI-Schlüssel: MBYBQZYCXVTSAG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, fluoro-, thallium(I) salt is a chemical compound that combines acetic acid with thallium and fluorine. This compound is known for its unique properties and applications in various scientific fields. Thallium is a heavy metal, and its compounds are often used in specialized chemical reactions and industrial processes.

Vorbereitungsmethoden

The preparation of acetic acid, fluoro-, thallium(I) salt typically involves the reaction of thallium(I) oxide with acetic acid and acetic anhydride. The reaction is carried out at elevated temperatures, usually between 80-90°C. The resulting solution is then filtered and allowed to cool, leading to the crystallization of the product .

Analyse Chemischer Reaktionen

Acetic acid, fluoro-, thallium(I) salt undergoes various chemical reactions, including:

    Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.

    Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.

    Substitution: The compound can participate in substitution reactions where the acetate group is replaced by other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. .

Wissenschaftliche Forschungsanwendungen

Acetic acid, fluoro-, thallium(I) salt has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid, fluoro-, thallium(I) salt involves its interaction with biological molecules and chemical reagents. Thallium ions can interfere with various biochemical pathways, leading to its use as a selective agent against certain bacteria. The acetate group can participate in various chemical reactions, contributing to the compound’s versatility .

Vergleich Mit ähnlichen Verbindungen

Acetic acid, fluoro-, thallium(I) salt can be compared with other thallium compounds such as:

    Thallium(I) acetate: Similar in structure but lacks the fluorine atom.

    Thallium(I) chloride: Contains chloride instead of acetate.

    Thallium(I) sulfate: Contains sulfate instead of acetate. These compounds share some chemical properties but differ in their specific applications and reactivity. .

Eigenschaften

CAS-Nummer

63905-90-8

Molekularformel

C2H2FO2Tl

Molekulargewicht

281.42 g/mol

IUPAC-Name

2-fluoroacetate;thallium(1+)

InChI

InChI=1S/C2H3FO2.Tl/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1

InChI-Schlüssel

MBYBQZYCXVTSAG-UHFFFAOYSA-M

Kanonische SMILES

C(C(=O)[O-])F.[Tl+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.